

**Molecular Profile and Development Status of RAF265**

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: Raf265**

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

**RAF265** (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that dually targets both **RAF kinase** (including mutant BRAF) and **Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)** [1] [2]. This dual inhibition strategically combines direct antitumor activity against tumor cells with antiangiogenic effects on the tumor microenvironment [2].

The compound has a molecular weight of 518.13 g/mol and features an imidazo-benzimidazole core structure that facilitates potent kinase inhibition [3] [4]. It was developed as an improvement over earlier RAF inhibitors like sorafenib, with enhanced cellular potency and reduced CYP3A4 inhibition [3]. Despite advancing to Phase II clinical trials, primarily for metastatic melanoma, its development status remains investigational [5] [4].

## Mechanism of Action and Signaling Pathways

**RAF265** exerts its therapeutic effects through simultaneous inhibition of two critical signaling pathways driving tumor growth and survival.

### BRAF/RAF Kinase Inhibition

**RAF265** is a potent inhibitor of multiple RAF isoforms, showing particular efficacy against the oncogenic BRAF V600E mutant ( $IC_{50} = 0.0005 \mu M$ ) compared to wild-type BRAF ( $IC_{50} = 0.070 \mu M$ ) and C-RAF ( $IC_{50} = 0.019 \mu M$ ) [3]. It functions as a **type II kinase inhibitor**, binding to the inactive "DFG-out" conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site [6] [7].

This binding mode stabilizes the  $\alpha$ C-helix in the OUT position, preventing RAF dimerization and activation [6].

## VEGFR2 Inhibition and Anti-Angiogenic Effects

**RAF265** potently inhibits VEGFR2 kinase activity ( $IC_{50} = 30$  nM), disrupting VEGF-driven angiogenesis [1] [2]. In clinical studies, treatment with **RAF265** resulted in a significant temporal decrease in soluble VEGFR2 (sVEGFR-2) levels across all dose levels, confirming target engagement [5].

RAF265 Dual Inhibition of MAPK and Angiogenesis Pathways



[Click to download full resolution via product page](#)

**RAF265** simultaneously inhibits key nodes in the MAPK signaling pathway (BRAF/RAF) and angiogenesis pathway (VEGFR2), providing dual antitumor mechanisms.

## Biochemical and Cellular Potency Profile

Table 1: Biochemical IC<sub>50</sub> Values of **RAF265** Against Key Kinase Targets

| Kinase Target  | IC <sub>50</sub> (μM) | Biological Significance                             |
|----------------|-----------------------|-----------------------------------------------------|
| BRAF V600E     | 0.0005                | Primary oncogenic driver in ~50% of melanomas       |
| Wild-type BRAF | 0.070                 | Off-target effects may cause paradoxical activation |
| C-RAF          | 0.019                 | Alternative RAF isoform, resistance mechanism       |
| VEGFR2         | 0.030                 | Key regulator of tumor angiogenesis                 |
| c-KIT          | 0.020                 | Stem cell factor receptor                           |
| PDGFRβ         | 0.010                 | Platelet-derived growth factor receptor             |

Table 2: Cellular Activity of **RAF265** in SKMEL-28 Melanoma Cells

| Assay Type                      | IC <sub>50</sub> (μM) | Experimental Context                                                    |
|---------------------------------|-----------------------|-------------------------------------------------------------------------|
| pERK SKMEL-28 Target Modulation | 0.14                  | Inhibition of phosphorylated ERK, measuring MAPK pathway suppression    |
| SKMEL-28 Cell Proliferation     | 0.16                  | Reduction in cellular proliferation in BRAF V600E mutant melanoma cells |

The biochemical profiling reveals **RAF265**'s potent activity against multiple kinases beyond its primary targets, including c-KIT and PDGFRβ, which may contribute to both efficacy and toxicity profiles [3].

## Preclinical Evidence and Therapeutic Implications

### Antitumor Efficacy in Models

In preclinical studies, **RAF265** demonstrated broad activity against various melanoma models. When tested against 17 patient-derived melanoma explants implanted in nude mice, **RAF265** treatment resulted in **significant tumor growth reduction** (>50%) in 7 of 17 models (41%). Notably, responses occurred in tumors with both wild-type BRAF (5 explants) and mutant BRAF V600E/K (2 explants), suggesting potential applicability beyond BRAF-mutant cancers [2]. Responding models showed reduced phosphorylated MEK1, decreased proliferation, and induction of apoptosis [2].

### Inhibition of Osteoclast Formation and Bone Resorption

Beyond its direct antitumor effects, **RAF265** significantly impaired in vitro differentiation of peripheral blood mononuclear cells to osteoclasts induced by RANKL and M-CSF ( $IC_{50} \approx 160$  nM) [1]. More potently, it inhibited osteoclast resorptive capacity ( $IC_{50} \approx 20$  nM) [1]. Mechanistic studies revealed that **RAF265** treatment led to ERK inhibition and diminished expression of key osteoclastogenic factors c-fos and NFATc1 [1]. This activity suggests potential therapeutic applications for skeletal disorders associated with increased bone resorption.

## Clinical Trial Data and Safety Profile

### Phase I Clinical Trial Outcomes

A first-in-human phase I dose-escalation study enrolled 77 patients with locally advanced or metastatic melanoma to establish the maximum tolerated dose (MTD), safety profile, and antitumor efficacy of **RAF265** [5] [8].

*Table 3: Clinical Efficacy of **RAF265** in Phase I Trial*

| Efficacy Parameter                   | Result                           | Patient Population                 |
|--------------------------------------|----------------------------------|------------------------------------|
| Objective Response Rate (RECIST)     | 12.1% (8/66 evaluable patients)  | Mixed BRAF status                  |
| Complete Response                    | 1 patient                        | BRAF mutation status not specified |
| Partial Response                     | 7 patients                       | BRAF mutation status not specified |
| Partial Metabolic Response (FDG-PET) | 20.7% (12/58 evaluable patients) | Mixed BRAF status                  |
| Responses in BRAF Mutant Patients    | Reported                         | Specific count not provided        |
| Responses in BRAF Wild-Type Patients | Reported                         | Specific count not provided        |

## Pharmacokinetics and Pharmacodynamics

**RAF265** demonstrated an exceptionally long serum half-life of approximately **200 hours**, supporting once-daily dosing [5]. The established maximum tolerated dose was **48 mg once daily** given continuously [5].

Pharmacodynamic assessments confirmed:

- **Dose-dependent p-ERK inhibition** in on-treatment tumor biopsies [5]
- Significant temporal **increase in placental growth factor levels** [5]
- **Decrease in soluble VEGFR-2 levels** across all dose levels [5]

## Safety and Tolerability

The most common treatment-related adverse effects among the 77 patients included:

- **Fatigue (52%)**
- **Diarrhea (34%)**
- **Weight loss (31%)**

- Vitreous floaters (27%) [5] [8]

## Key Experimental Protocols and Methodologies

### In Vitro Osteoclast Formation and Resorption Assay

**Purpose:** To evaluate the effect of **RAF265** on osteoclast differentiation and bone resorption activity [1].

**Methodology:**

- Isolate peripheral blood mononuclear cells (PBMCs) from human blood samples
- Differentiate into osteoclasts using RANKL (100 ng/mL) and M-CSF (25 ng/mL) over 21 days
- Treat cultures with **RAF265** across concentration range (0-1000 nM)
- Assess osteoclast formation by tartrate-resistant acid phosphatase (TRAP) staining
- Evaluate resorptive capacity by culturing on calcium-coated wells and quantifying pit formation

**Key Parameters:**

- IC<sub>50</sub> for osteoclast formation: ~160 nM
- IC<sub>50</sub> for resorptive function: ~20 nM
- Mechanism analysis: ERK inhibition, reduced c-fos and NFATc1 expression

### Biochemical Kinase Inhibition Assay

**Purpose:** To determine potency of **RAF265** against specific kinase targets [3].

**Methodology:**

- Express recombinant kinase domains of interest (BRAF V600E, wt-BRAF, CRAF, VEGFR2)
- Conduct kinase reactions with appropriate substrates and ATP
- Include **RAF265** across concentration gradient (typically 0.001-10 μM)
- Measure phosphorylation using appropriate detection method (radiometric, fluorescence, luminescence)
- Calculate IC<sub>50</sub> values from dose-response curves

### Cellular Target Engagement and Proliferation Assay

**Purpose:** To assess **RAF265** activity in cellular context using BRAF V600E mutant SKMEL-28 melanoma cells [3].

**Methodology:**

- Culture SKMEL-28 cells in appropriate medium
- Treat with **RAF265** across concentration range (0.001-10  $\mu$ M) for 24-72 hours
- For target modulation: harvest cells, perform Western blotting for pERK and total ERK
- For proliferation: use MTT, CellTiter-Glo, or similar viability assay after 72-hour treatment
- Calculate IC<sub>50</sub> values from dose-response curves

## Research Applications and Considerations

### Potential Therapeutic Applications

- **Metastatic Melanoma:** Primary indication in clinical development, with activity in both BRAF mutant and wild-type tumors [5] [2]
- **Skeletal Disorders:** Preclinical data suggests potential for conditions with increased bone resorption [1]
- **Other BRAF-Mutant Cancers:** Potential application in colorectal, thyroid, and other BRAF-mutant cancers, though efficacy may be limited by resistance mechanisms [9] [6]

### Combination Therapy Strategies

Rational combination approaches could include:

- **MEK inhibitors** to enhance pathway suppression and prevent resistance [9]
- **Immunotherapy agents** to leverage potential immunomodulatory effects of VEGF inhibition [7]
- **Alternative RAF inhibitors** with different dimerization properties to overcome dimer-driven resistance [6]

### Research Implications

The development of **RAF265** provides important insights for:

- **Dual-target inhibitor design** balancing potency against multiple kinases
- **Structural basis of RAF inhibitor resistance** related to  $\alpha$ C-helix positioning and dimerization [6]
- **Biomarker development** for patient stratification beyond BRAF mutation status

## Conclusion

## References

1. RAF265, a dual BRAF and VEGFR2 inhibitor, prevents osteoclast formation and resorption.

Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Chir 265 - an overview | ScienceDirect Topics [sciencedirect.com]

3. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

4. RAF-265 (PD003613, YABJJWZLRMPFSI-UHFFFAOYSA-N) [probes-drugs.org]

5. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]

6. An integrated model of RAF inhibitor action predicts ... - PMC [pmc.ncbi.nlm.nih.gov]

7. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

8. A first-in-human phase I, multicenter, open-label ... - PubMed [pubmed.ncbi.nlm.nih.gov]

9. BRAF inhibitors in cancer therapy [sciencedirect.com]

To cite this document: Smolecule. [Molecular Profile and Development Status of RAF265]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b730364#raf265-braf-vegfr2-inhibitor]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)